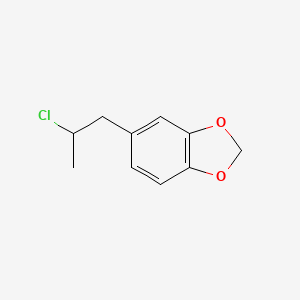

5-(2-Chloropropyl)-1,3-benzodioxole

Description

Overview of the 1,3-Benzodioxole (B145889) Chemical Scaffold in Organic Chemistry

The 1,3-benzodioxole, also known as methylenedioxybenzene, is a heterocyclic organic compound with the formula C₆H₄O₂CH₂. wikipedia.org Its structure consists of a benzene (B151609) ring fused to a dioxole ring. chemicalbook.com This fusion creates a rigid, aromatic scaffold that is a key structural motif in a multitude of organic molecules. chemicalbook.com The dioxole ring contains two oxygen atoms connected by a methylene (B1212753) bridge, a feature that influences the electronic properties and reactivity of the entire molecule. chemicalbook.com

The synthesis of the 1,3-benzodioxole scaffold can be achieved through methods such as the condensation of catechol (1,2-dihydroxybenzene) with a suitable methylene source, like methanol, in the presence of an acid catalyst. chemicalbook.comnih.gov The methylenedioxy group is a significant functional group in organic chemistry, and its presence in the benzodioxole structure makes these compounds important intermediates for more complex synthetic targets. chemicalbook.comsciencemadness.org

Historical Context and Significance of Benzodioxole Derivatives in Chemical Research

Benzodioxole derivatives have a rich history in chemical research, largely due to their widespread occurrence in nature and their diverse biological activities. chemicalbook.comnih.gov A prominent naturally occurring benzodioxole is safrole, the principal component of sassafras oil. nih.govfoodb.ca Historically, sesame oil, which contains the benzodioxole derivative sesamol, was observed to enhance the effects of the insecticide pyrethrum. chemicalbook.com This led to the development and use of methylenedioxyphenyl (MDP) compounds as insecticide synergists. chemicalbook.comfoodb.ca

In the realm of medicinal chemistry, the benzodioxole scaffold is considered a "privileged structure" because its derivatives can bind to a wide range of biological targets, leading to various pharmacological effects. nih.gov Research has explored benzodioxole derivatives for their potential as antitumor, antibacterial, antifungal, and anti-inflammatory agents. nih.govnih.gov For instance, compounds like etoposide (B1684455) and teniposide, which are used in cancer chemotherapy, contain a methylenedioxy unit in their structures. nih.gov More recent research continues to investigate novel benzodioxole derivatives for a variety of therapeutic applications, including as auxin receptor agonists for promoting plant root growth and as potential treatments for neuropsychiatric disorders. nih.govfrontiersin.orgbusinesswire.com The versatility of the benzodioxole ring system ensures its continued importance as a building block in the synthesis of new bioactive molecules. chemicalbook.comnih.gov

Position of 5-(2-Chloropropyl)-1,3-benzodioxole within Related Benzodioxole Structures

The compound this compound is structurally related to several key benzodioxole derivatives, most notably safrole. Safrole is 1,3-benzodioxole substituted with an allyl group (a prop-2-enyl chain) at the 5-position. nih.gov The synthesis of this compound can be accomplished starting from safrole. prepchem.com This process involves the addition of hydrochloric acid across the double bond of the allyl group in safrole, typically in the presence of a catalyst like anhydrous tin chloride. prepchem.com

This direct synthetic link places this compound as a chlorinated derivative of dihydrosafrole, where a chlorine atom replaces a hydrogen on the propyl chain. It also serves as an intermediate in the synthesis of other benzodioxole derivatives. For example, it is a precursor to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), another significant compound in chemical synthesis. nih.govscribd.com The relationship between these compounds highlights the chemical transformations possible within the benzodioxole family, starting from a natural product like safrole to generate a variety of functionalized derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

5-(2-chloropropyl)-1,3-benzodioxole |

InChI |

InChI=1S/C10H11ClO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

NOSSPDHLBXXMRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 5-(2-Chloropropyl)-1,3-benzodioxole

Traditional methods for synthesizing this compound primarily rely on the chemical modification of naturally occurring precursors that already contain the core benzodioxole ring structure.

The most direct and established synthetic pathway to this compound begins with safrole, a natural compound that is the principal component of sassafras oil. chemeurope.com Safrole's chemical structure, 5-(2-propenyl)-1,3-benzodioxole, provides the necessary carbon skeleton, requiring only the modification of its allyl side chain.

A documented laboratory procedure for this conversion involves the hydrochlorination of safrole. In one method, anhydrous tin chloride is added to safrole, and the mixture is treated with hydrochloric acid gas under cooling conditions for approximately 1.5 hours. prepchem.com Following the reaction, the product is isolated through extraction with ethyl acetate (B1210297), washed, dried, and purified using silica (B1680970) gel column chromatography to yield this compound as a colorless oil. prepchem.com This method highlights a direct transformation from a readily available natural precursor to the target compound.

The key chemical transformation in converting safrole to this compound is the addition of hydrogen chloride (HCl) across the double bond of the allyl group. This is a classic example of an electrophilic addition reaction. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, while the chloride atom attaches to the more substituted carbon. In the case of safrole's propenyl group (-CH₂-CH=CH₂), this results in the chlorine atom bonding to the second carbon of the propyl chain, yielding the "2-chloropropyl" substituent.

When an alkene is chlorinated in the presence of water, the reaction can produce chlorohydrins (R-CHCl-CHOH-R). mdma.ch However, the direct addition of HCl gas, as described in the synthesis from safrole, favors the formation of the chloroalkane. prepchem.com The reaction creates a chiral center at the second carbon of the propyl chain. In the absence of a chiral catalyst or a stereospecific reaction pathway, the synthesis typically results in a racemic mixture of (R)- and (S)-enantiomers.

Modern Advancements in Benzodioxole Derivative Synthesis

While the modification of natural precursors is effective for specific molecules like this compound, modern synthetic chemistry has focused on developing versatile and efficient methods for constructing the benzodioxole ring itself from simpler starting materials.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and the formation of benzodioxole derivatives is no exception. tandfonline.comtandfonline.comresearchgate.net This method significantly reduces reaction times from hours to mere seconds or minutes while often improving product yields. tandfonline.comtandfonline.com A common approach involves the reaction of catechol with various benzoic acid derivatives under microwave irradiation. tandfonline.comtandfonline.comresearchgate.net The reaction is typically catalyzed by polyphosphoric acid, which can also serve as the solvent. tandfonline.comtandfonline.com This technique has been successfully applied to create a series of 2-phenyl-substituted 1,3-benzodioxoles with yields ranging from 60-85% in reaction times of just 30-120 seconds. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzodioxole Derivatives

| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Polyphosphoric Acid | None (PPA acts as solvent) | 30-120 seconds | 60-85 | tandfonline.com |

| Conventional | Montmorillonite KSF or K-10 | Benzene (B151609) or Toluene | Long reaction times | Variable | tandfonline.com |

| Conventional | HY Zeolite | Not specified | 5 hours | Variable | tandfonline.com |

Catalytic Methodologies in Benzodioxole Formation

The development of novel catalytic systems is central to modern organic synthesis. The formation of the 1,3-benzodioxole (B145889) ring typically involves the condensation of catechol with an aldehyde or ketone, a reaction that requires a catalyst to proceed efficiently. google.com

Several types of catalysts have been explored:

Acid Catalysts : Polyphosphoric acid is an effective cyclizing agent for synthesizing 2-phenyl-substituted benzodioxoles. tandfonline.comtandfonline.com Other strong acids like hydrochloric or sulfuric acid are also used. chemicalbook.com

Heterogeneous Catalysts : To improve recyclability and simplify product purification, solid acid catalysts have been developed. Carbon-based solid acids have shown high catalytic activity for the reaction between catechol and aldehydes/ketones, with conversion rates over 80% and selectivity greater than 95%. google.com Recyclable heterogeneous catalysts such as AquivionSO3H® and its metal salts (e.g., Fe-Aquivion, Zn-Aquivion) have been used effectively in the acylation of 1,3-benzodioxole, a key step in producing valuable derivatives. nih.gov

Palladium Catalysts : For creating more complex benzodioxole derivatives, palladium-catalyzed cross-coupling reactions are employed. The Suzuki-Miyaura coupling reaction has been used to synthesize a variety of substituted benzodioxoles from bromo-benzodioxole precursors in good yields (33-89%). worldresearchersassociations.comresearchgate.net

Green Chemistry Principles Applied to Benzodioxole Synthesis

Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize environmental impact. wjpmr.com The synthesis of benzodioxole derivatives has benefited from this shift in focus.

Microwave-assisted synthesis is considered an excellent green chemistry approach because it drastically reduces energy consumption and reaction time. tandfonline.comtandfonline.comresearchgate.net Furthermore, when polyphosphoric acid is used as both a catalyst and a solvent, it eliminates the need for additional, often toxic, organic solvents. tandfonline.comtandfonline.comresearchgate.net

The use of heterogeneous and recyclable catalysts, such as carbon-based solid acids or Aquivion, aligns with green principles by minimizing waste. google.comnih.gov These catalysts can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous compared to homogeneous catalysts that are difficult to recover. nih.govguidechem.com The development of solvent-free reaction conditions is another key area of green chemistry research aimed at reducing pollution and operational hazards. wjpmr.comguidechem.com

Solvent-Free and Reduced Solvent Systems

The development of green synthetic methodologies aims to minimize or eliminate the use of hazardous solvents, reduce energy consumption, and simplify reaction procedures. In the context of 1,3-benzodioxole synthesis, several innovative approaches have been explored.

One notable method is the use of microwave irradiation in the presence of polyphosphoric acid, which serves as both a catalyst and a solvent. This technique has been successfully applied to synthesize 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with various benzoic acid derivatives. The advantages of this approach include significantly reduced reaction times (often to seconds), high yields, and the elimination of additional toxic organic solvents. researchgate.net

Heterogeneous catalysis offers another path toward greener synthesis. The use of catalysts like HY zeolite for the acetalization and ketalization of aldehydes and ketones with catechol has proven effective. hep.com.cn This method operates under mild conditions and demonstrates high conversion and selectivity. hep.com.cn Similarly, carbon-based solid acids have been employed as efficient catalysts for the reaction between catechol and various aldehydes or ketones, achieving high conversion and selectivity rates. google.com These solid catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Table 1: Comparison of Catalytic Systems for 1,3-Benzodioxole Synthesis

| Catalyst System | Reaction Conditions | Conversion Rate | Selectivity | Key Advantages |

|---|---|---|---|---|

| Polyphosphoric Acid (Microwave) | Microwave irradiation, 30-120 seconds | Good to excellent yields (e.g., 80.2% for 2-Phenyl-1,3-benzodioxole) | High | Extremely fast, solvent-free, energy-efficient researchgate.net |

| HY Zeolite | Mild conditions, reaction time of 5 hours | Over 50% | Over 97% | Reusable catalyst, mild conditions hep.com.cn |

| Carbon-Based Solid Acid | Anhydrous | Above 80% | Above 95% | High efficiency and selectivity google.com |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.comacs.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The percent atom economy is calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Addition reactions, for example, can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the single final product. libretexts.orgchemrxiv.org

In the synthesis of benzodioxoles, reaction efficiency is also evaluated by conversion and selectivity. For instance, the synthesis using HY zeolite as a catalyst shows a conversion rate of over 50% and a selectivity of over 97%, indicating that while half of the reactants are converted, the vast majority of that conversion leads to the desired benzodioxole product. hep.com.cn A process utilizing a carbon-based solid acid catalyst demonstrates even higher efficiency, with conversion rates exceeding 80% and selectivity above 95%. google.com These figures highlight the effectiveness of modern catalytic systems in maximizing the formation of the target compound while minimizing the generation of byproducts, thereby aligning with the principles of high reaction efficiency and, indirectly, improved atom economy.

Role of this compound and its Analogs as Synthetic Intermediates

The 1,3-benzodioxole ring system is a fundamental structural motif found in numerous natural products, such as sesamol and piperine. hep.com.cnnih.gov This structural unit is integral to the synthesis of a wide array of bioactive molecules, including pharmaceuticals, agrochemicals, and cosmetics. chemicalbook.comnih.gov Consequently, compounds like this compound serve as valuable synthetic intermediates, providing a foundational scaffold for the construction of more complex molecular architectures. chemicalbook.com

Precursors for Advanced Organic Synthesis

The benzodioxole scaffold is a key component in various clinically relevant antitumor agents, including etoposide (B1684455) and teniposide. nih.gov The versatility of this structure allows it to serve as a precursor in the synthesis of diverse and complex molecules. For example, derivatives of 1,3-benzodioxole are used as starting materials to create novel compounds that are evaluated for their biological activities, such as COX inhibitors and cytotoxic agents. nih.gov

The utility of benzodioxole derivatives as intermediates is further demonstrated in the synthesis of quinazolinediones. Specifically, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide has been identified as a key intermediate in a multi-step synthesis, highlighting the role of the benzodioxole moiety as a building block in constructing complex heterocyclic systems. mdpi.com The presence of the methylenedioxy group is often crucial for the biological activity of the final molecule. nih.govresearchgate.net

Derivatization to Other Functionalized Benzodioxoles

The 1,3-benzodioxole ring can be readily functionalized, allowing for the synthesis of a wide range of derivatives. Starting from a functionalized precursor like methyl 2-(2H-1,3-benzodioxol-5-yl) acetate, a variety of transformations can be performed.

One common derivatization is the synthesis of ketoesters. This can be achieved by reacting the starting acetate with different benzoic acid derivatives in the presence of phosphorus pentoxide. nih.govnajah.edu These ketoesters can then be subjected to hydrolysis, typically using a base like sodium hydroxide (B78521), to yield the corresponding benzodioxole acetic acid derivatives. nih.gov

Another important derivatization involves the formation of amides. Benzodioxole compounds with amide functionalities have been synthesized and evaluated for their biological properties. najah.edu These reactions demonstrate the chemical tractability of the benzodioxole core and its utility in creating libraries of compounds for biological screening.

Table 2: Examples of Derivatization Reactions of Benzodioxole Intermediates

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Methyl 2-(2H-1,3-benzodioxol-5-yl) acetate | Benzoic acid derivatives, Phosphorus pentoxide | Ketoester derivatives | nih.govnajah.edu |

| Ketoester derivatives of benzodioxole | Sodium hydroxide, Methanol/H₂O/THF | Acetic acid derivatives | nih.gov |

These examples underscore the importance of this compound and its analogs as versatile intermediates, enabling the synthesis and exploration of a multitude of functionalized molecules with potential applications in medicine and materials science.

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(2-Chloropropyl)-1,3-benzodioxole is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the protons of the methylenedioxy bridge, and the protons of the 2-chloropropyl side chain.

The three aromatic protons on the substituted ring will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.60-6.80 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to produce a characteristic singlet at approximately δ 5.90 ppm.

The 2-chloropropyl side chain will present a more complex pattern. The methine proton (-CH(Cl)-) is expected to be a multiplet around δ 4.2-4.4 ppm due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (-CH₂-) adjacent to the aromatic ring will likely appear as a doublet of doublets around δ 2.8-3.0 ppm. The terminal methyl protons (-CH₃) are expected to be a doublet in the upfield region, around δ 1.5-1.7 ppm, due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.60 - 6.80 | m |

| -O-CH₂-O- | ~5.90 | s |

| -CH(Cl)- | 4.2 - 4.4 | m |

| Ar-CH₂- | 2.8 - 3.0 | dd |

| -CH₃ | 1.5 - 1.7 | d |

| s: singlet, d: doublet, dd: doublet of doublets, m: multiplet. Predictions are based on analogous structures. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The aromatic carbons of the benzodioxole ring will resonate in the region of δ 108-148 ppm. The carbon of the methylenedioxy bridge is anticipated around δ 101 ppm.

The carbons of the 2-chloropropyl side chain will appear in the more upfield region. The carbon bearing the chlorine atom (-CH(Cl)-) is expected at approximately δ 55-60 ppm. The methylene carbon (-CH₂-) adjacent to the aromatic ring will likely be found around δ 40-45 ppm, and the methyl carbon (-CH₃) is predicted to be in the range of δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 108 - 148 |

| -O-C-O- | ~101 |

| -CH(Cl)- | 55 - 60 |

| Ar-CH₂- | 40 - 45 |

| -CH₃ | 20 - 25 |

| Predictions are based on analogous structures. |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. The FTIR spectrum of this compound is expected to show several key absorption bands.

The aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl side chain will likely appear between 2850 and 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong and characteristic band for the C-O-C stretching of the methylenedioxy group should be present around 1250 cm⁻¹ and 1040 cm⁻¹. The C-Cl stretching vibration of the chloropropyl group is expected in the range of 600-800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (asymmetric) | ~1250 |

| C-O-C Stretch (symmetric) | ~1040 |

| C-Cl Stretch | 600 - 800 |

| Predictions are based on the functional groups present and data from analogous compounds. |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Currently, there is no publicly available experimental data on the UV-Vis absorption or fluorescence properties of this compound. It can be hypothesized that the benzodioxole chromophore would lead to absorption in the UV region, likely with a maximum absorption wavelength (λmax) around 280-290 nm, similar to other 1,3-benzodioxole (B145889) derivatives. The fluorescence properties would depend on the rigidity of the structure and the presence of any quenching groups, and therefore cannot be accurately predicted without experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. The nominal molecular weight of this compound is approximately 198.64 g/mol . nih.gov

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198 and an M+2 peak at m/z 200 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the loss of a chlorine radical to give a fragment at m/z 163, and cleavage of the propyl side chain. A significant peak at m/z 135, corresponding to the benzodioxolyl-methyl cation ([C₈H₇O₂]⁺), is also anticipated due to the stable nature of this fragment. Other fragments resulting from the cleavage of the propyl chain and rearrangements are also possible.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 198/200 | [C₁₀H₁₁ClO₂]⁺ (Molecular Ion) |

| 163 | [C₁₀H₁₁O₂]⁺ |

| 135 | [C₈H₇O₂]⁺ |

| Predictions are based on the molecular structure and common fragmentation patterns of similar compounds. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While the specific crystal structure of this compound is not publicly available, analysis of closely related benzodioxole derivatives provides significant insight into the expected structural features.

For example, the crystal structure of (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, a more complex molecule containing the benzodioxole moiety, was determined to be in the monoclinic space group P21/c. researchgate.netmdpi.com The crystallographic data for such a compound provides precise bond lengths, bond angles, and torsion angles, which define the molecule's geometry.

In another instance, the crystal structure of (±)-3-[(benzo[d] iucr.orgresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)thiazolidin-4-one was solved, revealing a monoclinic system with space group P21/c. nih.gov The analysis of this structure showed that the 1,3-benzodioxole ring system is essentially planar. nih.gov

The table below presents representative crystallographic data for a related benzodioxole derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value for a Representative Benzodioxole Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.7780 (6) |

| b (Å) | 20.5417 (15) |

| c (Å) | 11.0793 (9) |

| β (°) | 100.774 (2) |

| Volume (ų) | 1962.5 (3) |

| Z | 4 |

Representative crystallographic data for a benzodioxole derivative. researchgate.netmdpi.com

The crystal structure of a molecule reveals not only its atomic connectivity but also its preferred conformation in the solid state and the nature of the intermolecular interactions that govern its packing in the crystal lattice. For benzodioxole derivatives, the dioxole ring typically adopts a flattened envelope conformation. researchgate.net

Intermolecular interactions play a crucial role in stabilizing the crystal structure. In the crystals of benzodioxole derivatives, a variety of interactions are commonly observed, including C-H···O hydrogen bonds and π-π stacking interactions. iucr.orgnih.gov For instance, in one crystal structure, molecules are linked into chains through weak C-H···O interactions. nih.gov In another, a combination of C-H···O and C-H···π(arene) hydrogen bonds creates a three-dimensional framework. iucr.org The presence and nature of these interactions can significantly influence the physical properties of the solid material. mpg.de

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com This analysis maps properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal. mdpi.com

The normalized contact distance (d_norm) is a key property mapped onto the surface. It is a ratio that involves the distances from the surface to the nearest atoms inside and outside the surface, as well as the van der Waals radii of the atoms. mdpi.commdpi.com Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov

The table below summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative benzodioxole derivative.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H/H···C | 12.2 |

| O···H/H···O | 7.5 |

| N···H/H···N | 5.7 |

Percentage contributions of intermolecular contacts to the Hirshfeld surface for a representative benzodioxole derivative. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of organic compounds. najah.eduworldresearchersassociations.com This method is applicable to the purification of this compound from a crude reaction mixture. The process involves a stationary phase (silica gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. miamioh.edu

The selection of an appropriate solvent system (eluent) is crucial for a successful separation and is typically guided by thin-layer chromatography (TLC). worldresearchersassociations.com For benzodioxole derivatives, common solvent systems include mixtures of n-hexane and ethyl acetate (B1210297) or petroleum ether and ethyl acetate in various ratios (e.g., 3:2, 1:1, 7:1). najah.eduworldresearchersassociations.com

The purification procedure generally involves the following steps:

Column Packing: The silica gel is made into a slurry with the initial, less polar eluent and carefully poured into the column to create a uniform, air-free packing. miamioh.edu A layer of sand is often added to the top and bottom of the silica gel to prevent disturbance. miamioh.edu

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully applied to the top of the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is pre-adsorbed onto a small amount of silica gel. commonorganicchemistry.com

Elution: The eluent is passed through the column, and the separated components are collected in fractions. commonorganicchemistry.com The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel. rochester.edu

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure desired compound. These fractions are then combined and the solvent is removed to yield the purified product. worldresearchersassociations.com

For compounds that may be sensitive to the acidic nature of silica gel, the silica can be deactivated by washing with a solvent system containing a small amount of a base like triethylamine. rochester.edu

Reactivity and Derivatization Chemistry

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chlorine atom attached to the secondary carbon of the propyl side chain is a leaving group, making this position susceptible to attack by nucleophiles. This allows for the synthesis of a wide array of derivatives through the displacement of the chloride ion.

Transformation to Other Propyl Derivatives

The secondary alkyl chloride of the propyl group can undergo nucleophilic substitution (SN2 or SN1) reactions with various nucleophiles. This pathway allows for the introduction of different functional groups, transforming the chloropropyl moiety into other propyl derivatives. For instance, reaction with hydroxide (B78521) ions would yield the corresponding alcohol, 5-(2-hydroxypropyl)-1,3-benzodioxole, while reaction with cyanide would produce the corresponding nitrile. These transformations are fundamental in diversifying the chemical properties of the side chain.

Formation of Nitrogen-Containing Derivatives

A significant class of derivatives accessible from 5-(2-Chloropropyl)-1,3-benzodioxole involves the introduction of nitrogen-containing functional groups. The reaction of the chloropropyl group with nitrogen nucleophiles such as ammonia, primary or secondary amines, or azide (B81097) ions can lead to the formation of amines, azides, and other related compounds.

Research has described the synthesis of 1,3-benzodioxole (B145889) derivatives that incorporate an amino-acyl moiety into the side chain. researchgate.net This process highlights the utility of the benzodioxole structure as a scaffold for creating more complex molecules, such as those with potential biological relevance. researchgate.net The synthesis of these new amino-acyl derivatives often involves coupling reagents commonly used in peptide synthesis. researchgate.net

Electrophilic Aromatic Substitution on the 1,3-Benzodioxole Ring

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution (EAS). chemicalbook.com The reaction involves an electrophile attacking the benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org

The methylenedioxy group (-O-CH₂-O-) is an activating group due to the electron-donating resonance effect of the oxygen atoms, which increases the nucleophilicity of the aromatic ring. chemicalbook.comuci.edu This group acts as an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the points of fusion. masterorganicchemistry.comuci.edu In this compound, the positions available for substitution on the benzodioxole ring are C4 and C6.

Common electrophilic aromatic substitution reactions applicable to the 1,3-benzodioxole scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.comresearchgate.net

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is known to be reversible. libretexts.org An example of a sulfonated derivative is 1,3-Benzodioxole-5-sulfonyl chloride. sigmaaldrich.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be subject to limitations such as rearrangements and polyalkylation. uci.edumasterorganicchemistry.com

Syntheses of various derivatives of 1,3-benzodioxole have been achieved through multi-step reactions that include nitration and bromination of the aromatic ring. researchgate.net

Reduction and Oxidation Reactions of the Benzodioxole Scaffold

The 1,3-benzodioxole ring system can undergo specific reduction and oxidation reactions, although the aromatic core is generally stable.

Reduction: The aromatic ring of the benzodioxole scaffold is resistant to reduction under standard conditions that might, for example, reduce a substituent group. For instance, a nitro group attached to the ring can be selectively reduced to an amino group without affecting the integrity of the benzodioxole ring itself. researchgate.net

Oxidation: The cytochrome P-450 enzyme system can catalyze the oxidation of 1,3-benzodioxoles. nih.gov This metabolic process involves the monooxygenation of the methylenic carbon of the dioxole ring to form a 2-hydroxy derivative. nih.gov This intermediate can then undergo further transformation to yield other products. nih.gov The stability of the benzodioxole ring is a key factor in its use as a scaffold in various synthetic applications. chemicalbook.com

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues involves modifying the core structure of this compound, either by altering the propyl side chain or by changing the substitution pattern on the aromatic ring.

Modification of the Propyl Side Chain

The three-carbon propyl chain offers multiple sites for chemical modification to create a diverse range of analogues. Beyond the nucleophilic substitution at the C2 position, other transformations can be envisioned. For example, elimination reactions could introduce a double bond, yielding a propenyl side chain.

Synthetic routes have been developed for various 1,3-benzodioxole derivatives with modified side chains. nih.govresearchgate.net Examples include the synthesis of 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid, which features a carboxylic acid function on a modified propyl chain. sigmaaldrich.com Another analogue, 5-(3-chloro-2-methylprop-2-enyl)-1,3-benzodioxole, incorporates both a double bond and a chlorine atom on a modified three-carbon side chain. nih.gov Reaction schemes have been reported that show the conversion of a side-chain ketone to an alcohol via reduction or to a hydrazone by treatment with hydrazine. researchgate.net

Substitution on the Benzodioxole Ring

The 1,3-benzodioxole ring system is electron-rich due to the electron-donating effect of the two oxygen atoms, making it highly susceptible to electrophilic aromatic substitution. The propyl group at the 5-position is a weak activating group and, in conjunction with the methylenedioxy group, directs incoming electrophiles primarily to the ortho and para positions. Given that the position para to the propyl group is occupied by the methylenedioxy bridge, substitution is expected to occur at the position ortho to the propyl group (C6).

Common electrophilic substitution reactions applicable to activated aromatic rings such as this compound include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation:

Bromination of analogous 5-substituted-1,3-benzodioxole derivatives demonstrates the expected regioselectivity. For instance, the bromination of 5-(chloromethyl)-1,3-benzodioxole with N-bromosuccinimide in acetonitrile (B52724) proceeds smoothly to yield the 6-bromo derivative. wikipedia.org Similarly, 5-isopropyl-1,3-benzodioxole (B17428) reacts with bromine in carbon tetrachloride to afford the 6-bromo product. depaul.edu These examples strongly suggest that this compound would undergo bromination at the C6 position under similar conditions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-(Chloromethyl)-1,3-benzodioxole | N-Bromosuccinimide, acetonitrile, 20°C, 13 h | 5-Bromo-6-(chloromethyl)-1,3-benzodioxole | 99% | wikipedia.org |

| 5-Isopropyl-1,3-benzodioxole | Bromine, carbon tetrachloride, -5 to 5°C, 8.5 h | 5-Bromo-6-isopropyl-1,3-benzodioxole | - | depaul.edu |

Nitration:

Friedel-Crafts Reactions:

Friedel-Crafts acylation and alkylation are fundamental for introducing carbon substituents onto aromatic rings. The 1,3-benzodioxole nucleus is sufficiently activated for these reactions. nrochemistry.comjk-sci.commasterorganicchemistry.com For example, the Friedel-Crafts acylation of 1,3-benzodioxole with propionic anhydride (B1165640) in the presence of a catalyst yields 1-(1,3-benzodioxol-5-yl)propan-1-one. nrochemistry.com This indicates that acylation of this compound would likely occur at the 6-position. However, the presence of the alkyl chloride side chain might lead to competitive intramolecular reactions under the Lewis acidic conditions of Friedel-Crafts reactions.

Another relevant transformation is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich arenes. organic-chemistry.org This reaction on this compound would be expected to introduce a formyl group at the 6-position, yielding this compound-6-carbaldehyde.

Cyclization Reactions and Formation of Fused Ring Systems

The 2-chloropropyl side chain of this compound is a key feature that enables the construction of fused ring systems. The chlorine atom can be displaced by a nucleophile, such as an amine, to generate precursors for well-established intramolecular cyclization reactions.

A common strategy involves the conversion of the chloropropyl group to an amino- or amido- functionality. For example, reaction of this compound with an amine would yield the corresponding N-substituted 1-(1,3-benzodioxol-5-yl)propan-2-amine. This amine can then serve as a substrate for classic cyclization reactions to form fused heterocyclic systems, most notably tetrahydroisoquinolines.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). jk-sci.comwikipedia.orgorganic-chemistry.orgnrochemistry.com To apply this to this compound, the chloro group would first be substituted with an amine, followed by acylation to form the necessary amide precursor, N-acyl-1-(1,3-benzodioxol-5-yl)propan-2-amine. Intramolecular electrophilic aromatic substitution, driven by the electron-rich benzodioxole ring, would then lead to the formation of a fused dihydropyridine (B1217469) ring. The electron-donating nature of the benzodioxole system facilitates this cyclization. nrochemistry.com

| Precursor | Reaction Type | Reagents | Product Type | Reference |

| β-Arylethylamide | Bischler-Napieralski | POCl₃ or PPA | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

Pictet-Spengler Reaction:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu The key intermediate is an iminium ion, which undergoes intramolecular electrophilic attack by the electron-rich aromatic ring. The amine precursor, 1-(1,3-benzodioxol-5-yl)propan-2-amine, derived from this compound, would be an ideal substrate for this reaction. Condensation with an aldehyde, such as formaldehyde (B43269) or acetaldehyde, would lead to the formation of a fused tetrahydroisoquinoline ring system. The high nucleophilicity of the 1,3-benzodioxole ring ensures that the cyclization proceeds under relatively mild conditions. wikipedia.org

| Precursor | Reaction Type | Reagents | Product Type | Reference |

| β-Arylethylamine | Pictet-Spengler | Aldehyde or Ketone, Acid | Tetrahydroisoquinoline | wikipedia.orgdepaul.edu |

These cyclization strategies open pathways to a variety of complex heterocyclic structures with potential applications in medicinal chemistry and materials science, starting from the readily accessible this compound.

Pharmacological Research Directions and Mechanisms of Action

Cytochrome P450 Enzyme Interaction and Inhibition Mechanisms

Compounds containing the 1,3-benzodioxole (B145889) structure are of considerable toxicological and pharmacological significance due to their ability to inhibit and, in some cases, induce cytochrome P450 (CYP) enzymes. nih.goveurekaselect.com These enzymes are central to the metabolism and clearance of a vast number of drugs and xenobiotics from the body. eurekaselect.com The interaction is not merely competitive but often involves mechanism-based inhibition, where the enzyme itself activates the compound into a potent inhibitor.

The primary mechanism by which 5-(2-Chloropropyl)-1,3-benzodioxole is understood to inhibit CYP enzymes involves the metabolic activation of its methylenedioxy group. The process is initiated by a CYP-catalyzed oxidation at the methylenic carbon. This reaction is believed to generate a highly reactive electrophilic carbene intermediate. researchgate.net

This carbene does not readily detach from the enzyme's active site. Instead, it rapidly coordinates with the ferrous (Fe²⁺) iron atom within the enzyme's heme prosthetic group. This binding event forms a stable, quasi-irreversible metabolic-inhibitory complex (MIC). researchgate.net The formation of this complex effectively sequesters the enzyme, rendering it catalytically inactive. This type of inactivation is classified as mechanism-based or "suicide" inhibition because the enzyme participates in its own deactivation. The resulting MIC can sometimes be observed spectrophotometrically, showing a characteristic peak at around 455 nm.

The potent, time-dependent inhibition of cytochrome P450 enzymes by 1,3-benzodioxole derivatives like this compound has critical implications for drug metabolism and pharmacokinetic studies. nih.gov When a CYP enzyme is inhibited, its ability to metabolize other co-administered drugs (referred to as "victim" drugs) is diminished. nih.govnih.gov This can lead to:

Decreased Drug Clearance: The victim drug is eliminated from the body more slowly.

Increased Drug Exposure: The concentration of the victim drug in the bloodstream (AUC, or area under the curve) and its peak concentration (Cmax) may rise significantly.

Potential for Toxicity: Elevated drug levels can lead to an increased risk of adverse effects and toxicity. youtube.com

Because of this, the presence of a 1,3-benzodioxole moiety in a drug candidate is a significant consideration during drug development, as it signals a high potential for clinically relevant drug-drug interactions. nih.gov Studies have shown that various methylenedioxyphenyl compounds can inactivate a range of human CYP isoforms, with the specific side-chain structure influencing the selectivity of inhibition. nih.gov

Table 1: General Inhibition Profile of Methylenedioxyphenyl (MDP) Compounds on Human CYP Isoforms This table summarizes the known interactions for the general class of MDP compounds, as specific data for this compound may be limited. The side chain of the specific compound can affect selectivity.

| CYP Isoform | Interaction with MDP Compounds | Potential Clinical Significance |

| CYP3A4 | Potent mechanism-based inactivation. nih.gov | High. CYP3A4 metabolizes ~50% of clinical drugs. |

| CYP2D6 | Potent mechanism-based inactivation. researchgate.netnih.gov | High. Important for metabolism of many antidepressants, antipsychotics, and beta-blockers. |

| CYP2C9 | Substantial inhibition and inactivation observed. nih.gov | Moderate to High. Metabolizes NSAIDs, warfarin, and antidiabetic drugs. |

| CYP2C19 | Inhibition observed, but may not always lead to inactivation. nih.gov | Moderate. Metabolizes proton pump inhibitors and clopidogrel. |

| CYP1A1 | Inactivation observed. nih.gov | Primarily relevant to metabolism of pro-carcinogens. |

| CYP2B6 | Generally not inactivated by many MDPs. nih.gov | Low to Moderate. |

| CYP1A2/2A6/2E1 | Generally weak or no inhibition observed. nih.gov | Low. |

Receptor Binding and Allosteric Modulation Studies (In Vitro and Animal Models)

While the interaction of this compound with metabolic enzymes is well-characterized for its structural class, its direct interactions with neurotransmitter or inflammatory receptors are not well-documented in publicly available scientific literature. The following sections reflect the absence of specific research findings for this particular compound.

No research data was found to indicate that this compound acts as an antagonist at P2X4 or P2X7 purinergic receptors. Studies on antagonists for these receptors typically involve structurally distinct chemical classes.

There are no available scientific studies to suggest that this compound functions as a ligand or modulator for the 5-HT1A, 5-HT2A, or 5-HT2C serotonin (B10506) receptors.

No evidence could be located in the scientific literature to support that this compound exhibits agonist activity at muscarinic acetylcholine (B1216132) receptors.

Lack of Publicly Available Research Data for this compound Precludes Article Generation

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound corresponding to the required sections of the requested article. The stringent focus on this single compound, as per the instructions, prevents the inclusion of broader, more generalized information on related benzodioxole derivatives.

No specific studies were identified that investigate the antitumour activity of this compound against Carcinoma S-180 tumour growth in mouse models , nor were there any findings related to its potential mechanism of action via tubulin polymerization inhibition . While research exists on other benzodioxole-containing molecules and their effects on tubulin and various cancer cell lines, this information falls outside the strict scope of the request. nih.govnih.govresearchgate.netmdpi.com

Similarly, a thorough search for in vitro antimicrobial studies on this compound yielded no specific results. There is no available data on its antibacterial efficacy against Staphylococcus aureus, Bacillus subtilis, or Escherichia coli , nor on its antifungal potential against Candida albicans . The existing body of research focuses on the antimicrobial properties of different benzodioxole derivatives. buketov.edu.kzresearchgate.netnih.govnih.gov

Furthermore, the absence of primary research on the biological activities of this compound means that no structure-activity relationship (SAR) studies detailing its biological potency have been published. SAR studies are contingent on having a dataset of biological activity for a series of related compounds, which is not available for this specific molecule.

A search of chemical and patent databases confirms the existence of this compound, but does not provide the specific pharmacological data required to fulfill the article outline. nih.gov

Due to the lack of specific, verifiable research findings for this compound in the requested areas of antitumour and antimicrobial activity, it is not possible to generate the scientifically accurate and detailed article as outlined. The creation of content would require speculation or the use of data from other compounds, which would violate the core instructions of the request.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Identification of Key Pharmacophoric Elements

There are no available studies that identify the key pharmacophoric elements of this compound for any specific biological target. Pharmacophore modeling is typically conducted on molecules that have demonstrated biological activity, in order to understand the structural features responsible for that activity. Since this compound is characterized as a synthetic intermediate, such studies have not been performed on the compound itself.

Impact of Substituent Modifications on Biological Activity

Scientific research has not been directed towards modifying the substituents of this compound to evaluate changes in its biological activity. The existing literature focuses on its use as a starting material. For instance, its conversion into other molecules involves reactions at the chloropropyl side chain, but the purpose of these modifications is to achieve a different target compound, not to analyze the activity of the modified this compound derivative itself. Consequently, there is no structure-activity relationship (SAR) data available for this compound.

Forensic Chemical Analysis and Illicit Synthesis Profiling

Analytical Methodologies for Detection and Quantification

Precise and reliable analytical methods are essential for the detection and quantification of 5-(2-chloropropyl)-1,3-benzodioxole and related compounds in seized materials. These methods aid law enforcement and forensic chemists in identifying the substance and determining its purity, which can be critical for legal proceedings.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of this compound. This method separates volatile compounds in a sample and then provides detailed mass spectral data for identification. The fragmentation pattern of a compound in the mass spectrometer serves as a chemical fingerprint, allowing for its positive identification when compared to a reference standard. GC-MS is widely used in forensic laboratories for the analysis of illicit drug samples due to its sensitivity and specificity. The technique can effectively separate the target compound from a complex mixture of precursors, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing the purity of this compound samples. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. This technique is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. By quantifying the main peak corresponding to this compound and any impurity peaks, the purity of the sample can be accurately determined. For some benzodioxole derivatives, reverse-phase HPLC methods using a simple mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be employed. sielc.com

Organic Impurity Profiling in Synthesized Benzodioxole Derivatives

The analysis of organic impurities in clandestinely synthesized benzodioxole derivatives provides valuable intelligence for law enforcement. nih.gov These impurities can reveal the specific synthetic pathway used, the quality of the reagents, and potential links between different seizures. researchgate.netuts.edu.au

The synthesis of this compound from safrole and hydrochloric acid can result in various reaction byproducts. prepchem.com For instance, in the synthesis of other benzodioxole derivatives, impurities such as dimers and trimers of 1,3-benzodioxole (B145889) have been identified. researchgate.netresearchgate.net The specific byproducts formed are often characteristic of the synthetic route and reaction conditions. For example, the synthesis of MDMA from catechol via safrole can produce a range of organic impurities that can indicate the use of synthetic safrole. mdma.ch The identification of these byproducts, often through GC-MS and NMR spectroscopy, can help to elucidate the manufacturing process. researchgate.net

Incomplete reactions can lead to the presence of unreacted starting materials in the final product. The detection of safrole, for example, in a sample of this compound would strongly indicate its use as a precursor. The presence and quantity of unreacted precursors can provide insights into the efficiency and sophistication of the clandestine laboratory.

Forensic Chemistry of Illicit Synthesis Pathways Related to Benzodioxole Compounds

Understanding the chemistry of illicit synthesis pathways is fundamental to forensic drug analysis. forensicsciencesimplified.org Benzodioxole compounds are key precursors in the synthesis of several controlled substances. The impurity profiles of seized drugs can provide crucial information about the synthetic methods used by clandestine chemists. mdma.ch For example, different routes to MDMA, such as those starting from catechol or eugenol, will produce distinct impurity profiles. uts.edu.au The analysis of these profiles can help to establish links between different drug seizures and manufacturing sites. nih.gov A known synthesis for this compound involves the reaction of safrole with hydrochloric acid in the presence of anhydrous tin chloride. prepchem.com

Transformation of Safrole and Isosafrole into Benzodioxole Derivatives

The transformation of naturally occurring essential oil components, safrole and its isomer isosafrole, into various benzodioxole derivatives is a critical step in the synthesis of several controlled substances. wikipedia.orgresearchgate.netwikipedia.org Forensic analysis of impurities and reaction byproducts can help to elucidate the specific chemical pathways employed in a clandestine laboratory. nih.govnih.gov

One such transformation involves the conversion of safrole into this compound. A documented laboratory method for this synthesis involves the reaction of safrole with hydrochloric acid gas in the presence of a catalyst. prepchem.com In this process, hydrochloric acid is passed through a mixture of safrole and anhydrous tin chloride, typically under cooled conditions, to yield the target compound as a colorless oil after purification. prepchem.com

The specifics of this hydrochlorination reaction are detailed in the table below.

| Reactants | Catalyst/Reagents | Process | Purification | Product |

| Safrole | Anhydrous tin chloride, Hydrochloric acid gas | Hydrochloric acid gas is passed through the cooled mixture of safrole and tin chloride for approximately 1.5 hours. prepchem.com | The reaction mixture is dissolved in ethyl acetate (B1210297), washed with water, dried over anhydrous sodium sulfate, and the solvent is removed. The residue is then purified by silica (B1680970) gel column chromatography. prepchem.com | This compound prepchem.com |

This interactive data table summarizes the synthesis process for this compound from safrole.

Safrole and isosafrole differ in the position of the double bond in their propenyl side chain. mdma.ch Safrole can be isomerized to the more stable isosafrole, which is conjugated to the benzene (B151609) ring, in the presence of a strong base. wikipedia.orgchemeurope.com Both compounds serve as primary precursors for 3,4-methylenedioxyphenyl-2-propanone (MDP2P), a key intermediate. mdma.chgriffith.edu.au The choice of starting material and the specific synthetic route used to produce these derivatives can be identified through forensic analysis of the resulting impurities, providing crucial intelligence for law enforcement. nih.gov For instance, the byproducts of oxygenating isosafrole can vary depending on the solvent used in the reaction. mdma.ch

Precursor Chemical Control and Diversion Analysis

Due to their critical role in the clandestine manufacture of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), safrole and isosafrole are subject to stringent international and national controls. wikipedia.orgusdoj.gov These controls are designed to prevent the diversion of these chemicals from legitimate industrial use to illicit production. usdoj.govnarcoticsindia.nic.in

Safrole, isosafrole, and another related precursor, piperonal, are classified as List I chemicals in the United States and Table I precursors under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. wikipedia.orgchemeurope.comusdoj.gov In the European Union, they are designated as Category I precursors. wikipedia.org

| Jurisdiction/Authority | Classification | Controlled Chemicals Include |

| United Nations | Table I Precursor wikipedia.orgchemeurope.com | Safrole, Isosafrole, Piperonal |

| United States | List I Chemical wikipedia.orgusdoj.gov | Safrole, Isosafrole, Piperonal |

| European Community | Category I Precursor wikipedia.org | Safrole, Isosafrole, Piperonal |

| India | Controlled Substances (Export/Import) narcoticsindia.nic.in | Safrole, Isosafrole, Piperonal |

This interactive data table outlines the regulatory status of key benzodioxole precursors in various jurisdictions.

Law enforcement and regulatory agencies, such as the U.S. Drug Enforcement Administration (DEA), closely monitor the distribution of safrole and essential oils rich in safrole, like sassafras oil. usdoj.gov Regulations require handlers of these chemicals to report suspicious activities, such as transactions involving extraordinary quantities, uncommon payment or delivery methods, or any circumstances suggesting potential diversion for illicit use. usdoj.gov

Forensic diversion analysis involves the chemical profiling of seized precursors. By analyzing the composition of essential oils like sassafras oil, which can contain 60-95% safrole, forensic chemists can identify minor components and trace impurities. researchgate.net This "fingerprint" can be used to compare different seizures, potentially linking them to a common source or distribution network and providing valuable intelligence on trafficking routes. researchgate.netnih.gov The increased scrutiny and control over traditional precursors have led to the emergence of novel alternative chemicals and "pre-precursors" in clandestine synthesis, which are compounds that can be used to synthesize the controlled precursors themselves. griffith.edu.au

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(2-Chloropropyl)-1,3-benzodioxole, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation, using precursors like 1,3-benzodioxole derivatives. For example, Pratibha Sharma et al. (2005) demonstrated the use of chlorinated intermediates in azetidinyl derivatives, emphasizing column chromatography (silica gel) and HPLC for purification . Safety protocols, such as handling chlorinated compounds under inert atmospheres and using PPE, are critical, as noted in safety data sheets for structurally similar compounds .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : H and C NMR can identify the chloropropyl chain and benzodioxole ring. For example, H NMR peaks near δ 4.2–4.5 ppm indicate methylene groups adjacent to oxygen in benzodioxoles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClO: calc. 198.045 Da) .

- IR : Stretching vibrations at ~1100 cm (C-O-C) and ~600 cm (C-Cl) are diagnostic .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the compound’s reactivity in electrophilic aromatic substitution (EAS) or cross-coupling reactions?

- Methodology : The chloropropyl group acts as an electron-withdrawing substituent, directing EAS to the meta position. Steric hindrance from the propyl chain may reduce reaction rates, as seen in nitrovinyl analogs (e.g., 5-chloro-6-(2-nitroethenyl)-1,3-benzodioxole, where steric effects limit regioselectivity) . Computational modeling (DFT) can predict reactivity trends, while kinetic studies under controlled conditions (e.g., anhydrous solvents) validate these effects.

Q. What challenges arise in resolving enantiomers of this compound, and what chiral resolution methods are effective?

- Methodology : The lack of inherent chirality in the benzodioxole core requires introducing chiral auxiliaries or using asymmetric catalysis during synthesis. Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) are effective. X-ray crystallography, as applied to similar compounds like ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate, can confirm absolute configuration .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodology : Variations often stem from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously (e.g., recrystallization from ethanol/water mixtures) . Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs. Cross-reference data with high-purity standards, such as those listed in safety sheets (e.g., 98% purity threshold for 5-(chloromethyl)-1,3-benzodioxole) .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under acidic conditions: How to resolve this?

- Methodology : Stability studies under varying pH (1–14) and temperatures (25–80°C) using HPLC to monitor degradation. Structural analogs like 3,4-methylenedioxybenzyl chloride show sensitivity to strong acids due to ether cleavage . Compare degradation products (e.g., chloropropane derivatives) via GC-MS to identify decomposition pathways.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation, as recommended for structurally similar chlorinated benzodioxoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.